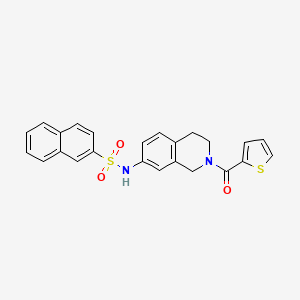
N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C24H20N2O3S2 and its molecular weight is 448.56. The purity is usually 95%.
BenchChem offers high-quality N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Thermal Fragmentation and Rearrangement
A study by Gaber et al. (2008) explored the thermal fragmentation of N-arylbenzamide oximes and O-phenylsulfonyloximes, which are structurally related to the compound of interest. The research found that these compounds undergo a series of complex reactions under thermal conditions, leading to the formation of various products through a free radical mechanism. This study suggests potential applications in understanding the thermal stability and reactivity of similar sulfonamide compounds (Gaber, Al-Ahmadi, & Baryyan, 2008).
Inhibition of Protein Kinases
Isoquinolinesulfonamides have been identified as potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C. A notable example is Hidaka et al. (1984), who demonstrated that derivatives of naphthalenesulfonamides exhibit selective inhibition towards certain protein kinases, suggesting applications in the development of new therapeutic agents targeting these enzymes (Hidaka, Inagaki, Kawamoto, & Sasaki, 1984).
Synthesis of Complex Organic Molecules
The synthesis of michellamines, korupensamines, and ancistrobrevine B, as reported by Hoye et al. (1999), demonstrates the compound's relevance in the synthesis of complex organic molecules. This research highlights the utility of naphthalene and tetrahydroisoquinoline (THIQ) derivatives in organic synthesis, providing a foundation for the development of novel pharmaceuticals and materials (Hoye, Chen, Hoang, Mi, & Priest, 1999).
Coordination Compounds and Crystal Structures
Macías et al. (2003) synthesized zinc complexes with sulfonamides containing 8-aminoquinoleine, revealing the potential of sulfonamide derivatives in forming coordination compounds with interesting crystal structures. This application is significant for the development of new materials with specific optical, electronic, or catalytic properties (Macías, Garcı́a, Villa, Borrás, Castiñeiras, & Sanz, 2003).
Biodesulfurization
Kirimura et al. (2002) explored the biodesulfurization of naphthothiophene and benzothiophene, demonstrating the microbial ability to selectively cleave carbon-sulfur bonds. This research points towards environmental applications, particularly in the bioremediation of sulfur-containing pollutants (Kirimura, Furuya, Sato, Ishii, Kino, & Usami, 2002).
Eigenschaften
IUPAC Name |
N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3S2/c27-24(23-6-3-13-30-23)26-12-11-18-7-9-21(14-20(18)16-26)25-31(28,29)22-10-8-17-4-1-2-5-19(17)15-22/h1-10,13-15,25H,11-12,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTABWPNPHMGUAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C(=O)C5=CC=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

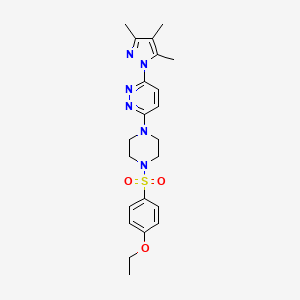
![1-Methyl-4-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2385285.png)
![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-2,3-dihydro-1-benzofuran-5-sulfonohydrazide](/img/structure/B2385287.png)
![3-Chloro-2-[(3-phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine](/img/structure/B2385288.png)
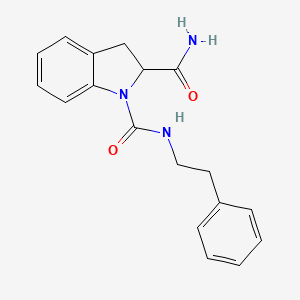
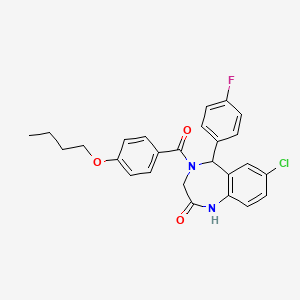
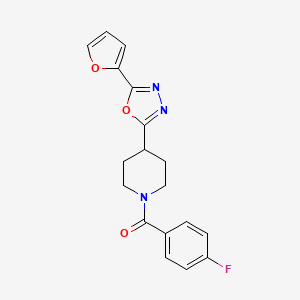
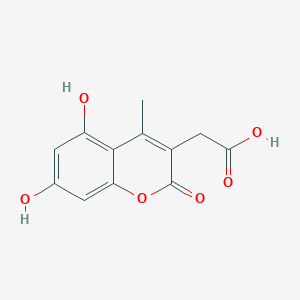
![N-[(1-Aminocycloheptyl)methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide;hydrochloride](/img/structure/B2385297.png)
![N-[(5-bromopyrazin-2-yl)methyl]-2-(methoxymethyl)-6-methylpyrimidin-4-amine](/img/structure/B2385298.png)
![N-[(4-fluorophenyl)methyl]-3-[5-[(4-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2385300.png)
![7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B2385302.png)
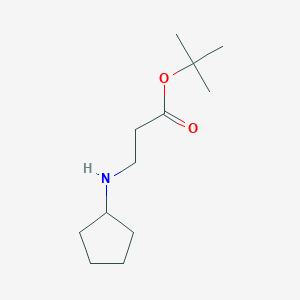
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-benzofuran-2-carboxamide](/img/structure/B2385306.png)